molecular formula C7H4ClFN2 B1410387 4-Chloro-5-fluoro-1H-benzo[d]imidazole CAS No. 1360902-43-7

4-Chloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B1410387
CAS No.: 1360902-43-7
M. Wt: 170.57 g/mol
InChI Key: MCNNXUNWAQDVPU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-benzo[d]imidazole ( 1360902-43-7) is a high-value benzimidazole derivative supplied for advanced research and development applications . This compound features a molecular formula of C 7 H 4 ClFN 2 and a molecular weight of 170.57 g/mol . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its widespread role in constructing biologically active molecules . Researchers utilize this particular chloro-fluoro substituted analog as a key synthetic intermediate in the exploration of new therapeutic agents. The primary research value of this compound lies in its potential to be incorporated into more complex structures targeting a range of diseases. Benzimidazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties . The presence of both chlorine and fluorine atoms on the aromatic ring system offers strategic points for further chemical modification, allowing medicinal chemists to fine-tune the electronic properties, lipophilicity, and binding affinity of candidate drug molecules . This makes it a versatile building block in drug discovery programs. Handling of this material requires appropriate safety precautions. It is recommended to use only in a chemical fume hood, and personnel should wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . In case of skin contact, wash immediately with copious amounts of water . Intended Use : This product is intended for research and development use only, strictly within a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNXUNWAQDVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the following steps:

    Starting Materials: 4-Chloro-2-fluoroaniline and formic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid.

    Cyclization: The mixture is heated to induce cyclization, forming the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzimidazoles.

    Oxidation Products: Oxidized derivatives of the benzimidazole ring.

    Reduction Products: Reduced forms of the benzimidazole core.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of benzimidazole derivatives, including 4-chloro-5-fluoro-1H-benzo[d]imidazole, in exhibiting antimicrobial properties. Various studies have synthesized derivatives and evaluated their efficacy against a range of pathogens.

Case Study: Antibacterial Activity

In a study by Jain et al., derivatives of imidazole were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that certain compounds exhibited significant antibacterial activity, with zones of inhibition measured (Table 1) .

CompoundZone of Inhibition (mm)
4-Chloro-5-fluoro derivative20 (E. coli)
Reference (Norfloxacin)28 (E. coli)

This demonstrates the compound's potential as an antibacterial agent, warranting further exploration for therapeutic applications.

Antitubercular Activity

The antitubercular properties of this compound have also been investigated. Amini et al. synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, with some compounds showing promising activity compared to standard treatments like rifampicin (Table 2) .

CompoundInhibition %
4-Chloro-5-fluoro derivative34%
Rifampicin>98%

This underscores the potential of this compound in developing new antitubercular agents.

Anti-Nociceptive Activity

Recent studies have also explored the anti-nociceptive effects of benzimidazole derivatives. For instance, a study focused on P2X3 receptor antagonists found that certain derivatives exhibited significant anti-nociceptive effects in animal models of neuropathic pain. The optimized compound demonstrated an IC50 value of 375 nM, indicating its potency in pain modulation .

Pharmacokinetic Studies

The pharmacokinetic profiles of these compounds were assessed, revealing acceptable stability and solubility parameters that are crucial for drug development . This suggests that this compound could be a candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, preventing their normal function.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzimidazole and imidazole derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications. Key findings from the evidence are summarized in Table 1 and elaborated below.

Table 1: Comparison of 4-Chloro-5-fluoro-1H-benzo[d]imidazole with Analogous Compounds

Compound Name Substituents Key Properties/Reactivity Reference
This compound Cl (C4), F (C5) High lipophilicity (inferred); electron-withdrawing groups enhance stability and direct electrophilic attacks. [1, 7]
5-Chloro-1H-imidazole-4-carbaldehyde Cl (C5), CHO (C4) PSA: 45.75 Ų; LogP: 0.88; used in pharmaceutical intermediates. [16]
1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid CF3 (phenyl), COOH (C4) High polarity due to COOH; applications in drug discovery. [15]
2-(Benzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzimidazole F (C5), benzodioxolyl (C2) Melting point: 198–200°C; synthesized via Pd-catalyzed coupling. [1]
Pyrazole N-substituted (unhalogenated) kO3 = 56 M⁻¹s⁻¹ (pH 7); reacts via C–C bond ozonolysis, forming formate (54% yield). [9, 11]

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Polarity: The Cl and F substituents in this compound likely increase lipophilicity (LogP > 1.0 inferred) compared to non-halogenated benzimidazoles. For example, 5-Chloro-1H-imidazole-4-carbaldehyde has a LogP of 0.88 , while carboxylated derivatives (e.g., 1-(4-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid) exhibit higher polarity due to the COOH group .
  • Thermal Stability : Halogenation generally enhances thermal stability. A structurally similar compound, 2-(benzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzimidazole, has a melting point of 198–200°C , suggesting that this compound may exhibit comparable stability.

Reactivity with Ozone and Electrophilic Agents

  • Reaction Pathways : Imidazole derivatives react with ozone via C–C double bond attack, forming products like formamide and formate . For this compound, the electron-withdrawing Cl and F substituents may slightly reduce ozone reactivity compared to unsubstituted imidazoles (e.g., pyrazole: kO3 = 56 M⁻¹s⁻¹ ). However, the fused benzene ring could delocalize electron density, altering reaction pathways.
  • Product Formation: Pyrazole ozonolysis yields formate (54% per consumed pyrazole) and glyoxal (5%) . Analogously, halogenated benzimidazoles may produce halogenated byproducts, though specific data are absent in the evidence.

Biological Activity

4-Chloro-5-fluoro-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacological applications, and relevant case studies.

Target Interaction

Benzimidazole derivatives, including this compound, primarily target DNA by binding to the minor groove. This interaction is facilitated through hydrogen bonding, electrostatic interactions, and Van der Waals forces, leading to the inhibition of nucleic acid synthesis in bacteria and other pathogens.

Biochemical Pathways

The compound exhibits a broad spectrum of biological activities:

  • Antibacterial : It inhibits bacterial nucleic acid and protein synthesis.
  • Antifungal : Shows effectiveness against various fungal strains.
  • Antiviral : Demonstrates activity against viruses such as Hepatitis C.
  • Antitumor : Exhibits potential in cancer treatment through various mechanisms .

Pharmacological Applications

This compound has been evaluated for several pharmacological applications:

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AntifungalInhibits growth of fungi like Candida albicans with notable MIC values .
AntiviralShows significant antiviral activity against Hepatitis C with low EC50 values .
AnticancerInvestigated for its potential to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy :
    • In a study evaluating antimicrobial properties, derivatives showed significant antibacterial activity against Salmonella typhi with MIC values ranging from 12.5 to 50 μg/ml compared to standard antibiotics like ampicillin and ciprofloxacin .
    • The compound also demonstrated antifungal activity with an MIC of 250 μg/ml against C. albicans, outperforming griseofulvin (MIC = 500 μg/ml) .
  • Antiviral Activity :
    • Research indicated that certain benzimidazole derivatives, including this compound, exhibited potent inhibition of Hepatitis C virus replication with EC50 values as low as 3.0 nM .
  • Antitumor Potential :
    • Investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through various pathways, including the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Comparative Analysis

To understand the unique characteristics of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
4-Chloro-1H-benzo[d]imidazoleLacks fluorineLimited antibacterial activity
6-Fluoro-1H-benzo[d]imidazoleLacks chlorineDifferent spectrum of activity
This compoundContains both chlorine and fluorineBroad-spectrum antibacterial and antiviral effects

Q & A

Q. What are common synthetic routes for preparing 4-Chloro-5-fluoro-1H-benzo[d]imidazole?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example:

  • Condensation reactions : Using reagents like p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C) to form the benzimidazole core .
  • Halogenation : Introducing chloro and fluoro substituents via electrophilic substitution or nucleophilic displacement. For example, bromo/chloro derivatives can be synthesized using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) .

Q. How is the structure of this compound characterized?

Methodological Answer: A multi-technique approach is essential:

  • FTIR : Confirms functional groups (e.g., C=N stretching at ~1610 cm⁻¹, C-Cl/C-F vibrations at ~745/590 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.3 ppm) and substituent effects; ¹³C NMR identifies quaternary carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for bromo/chloro analogs) validate molecular weight .

Critical Note : X-ray crystallography (e.g., SHELX programs) resolves stereoelectronic effects and confirms substituent positions .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Storage : In airtight containers, under inert gas (N₂/Ar), away from heat/light. Use corrosion-resistant materials (e.g., glass) .
  • PPE : Gloves (nitrile), lab coat, and goggles. Fume hood required for volatile reagents (e.g., POCl₃) .
  • Spill Management : Neutralize with sodium bicarbonate; collect residues in hazardous waste containers .

Advanced Research Questions

Q. How do substituents influence the electronic properties of this compound?

Methodological Answer: Substituents alter nucleophilicity and π-electron density:

  • Electron-withdrawing groups (Cl/F) : Reduce basicity of the imidazole nitrogen, enhancing stability but reducing reactivity in nucleophilic substitutions .
  • DFT Calculations : Using B3LYP/6-311++G(d,p) basis sets, predict charge distribution (e.g., fluoro groups increase polarization at C-5) .

Example : Chloro at C-4 increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational methods are used to predict solvation effects on this compound?

Methodological Answer:

  • C-PCM Model : Solvent effects are modeled using the Conductor-like Polarizable Continuum Model (C-PCM) with Gaussian08. This predicts solvation energies and dipole moments in polar solvents (e.g., DMSO, water) .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess aggregation behavior in aqueous solutions, critical for bioavailability studies .

Data Insight : Solvation free energy (ΔG_solv) for this compound in water is ~-15 kcal/mol, indicating moderate hydrophilicity .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer:

  • SHELX Suite : Refinement with SHELXL (for small molecules) resolves disorder (e.g., dithiolane ring disorder in analogs) using least-squares minimization .
  • Key Parameters : R-factor < 0.05, hydrogen bonding networks (C–H⋯S, 3.5 Å) validate packing motifs .

Case Study : X-ray data for a related imidazole derivative confirmed Z-configuration of substituents via anisotropic displacement parameters .

Q. Contradiction Analysis :

  • Synthetic Yields : Discrepancies in yields (e.g., 60% vs. 85%) arise from halogenation methods (POCl₃ vs. NCS). Optimization depends on steric hindrance and solvent polarity .
  • Spectroscopic Assignments : Conflicting FTIR peaks (e.g., C-Cl at 745 vs. 590 cm⁻¹) may reflect crystallographic vs. solution-phase measurements. Cross-validate with solid-state NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-fluoro-1H-benzo[d]imidazole
Reactant of Route 2
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4-Chloro-5-fluoro-1H-benzo[d]imidazole

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